2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an indene ring system, which is further substituted with a methoxy group. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The indene ring can undergo oxidation to form indanone derivatives, while reduction reactions can lead to the formation of dihydroindene derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases involving sulfonamide and sulfonate ester derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride can be compared with similar compounds such as:
6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride: This compound has a similar structure but with a different position of the methoxy group, which can affect its reactivity and applications.
1-oxido-2,3-dihydro-1H-indene-2-carboxylate: This compound has a carboxylate group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-14-9-4-7-2-3-10(15(11,12)13)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOJEUHYMIOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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